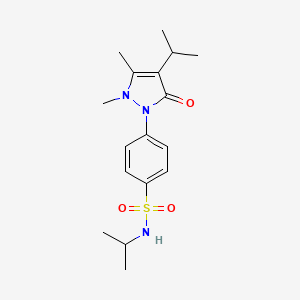![molecular formula C9H13N5OS B11073766 Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-](/img/structure/B11073766.png)
Ethanol, 1-(2-methyl-2H-tetrazol-5-yl)-2-[(thiophen-2-ylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is a complex organic compound characterized by the presence of a tetraazole ring and a thienylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetraazole Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Thienylmethyl Group: This step involves the use of thienylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Final Assembly: The final step involves coupling the tetraazole ring with the thienylmethyl group under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thienylmethyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-AMINOETHANOL: Similar structure but lacks the thienylmethyl group.
2-(2-THIENYLMETHYLAMINO)-1-ETHANOL: Contains the thienylmethyl group but lacks the tetraazole ring.
Uniqueness
1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-2-[(2-THIENYLMETHYL)AMINO]-1-ETHANOL is unique due to the presence of both the tetraazole ring and the thienylmethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C9H13N5OS |
|---|---|
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
1-(2-methyltetrazol-5-yl)-2-(thiophen-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C9H13N5OS/c1-14-12-9(11-13-14)8(15)6-10-5-7-3-2-4-16-7/h2-4,8,10,15H,5-6H2,1H3 |
Clave InChI |
PPALOLRZVYQMHU-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C(CNCC2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11073690.png)
![3-Benzyl-1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl]pyridinium](/img/structure/B11073695.png)
![4-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11073700.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11073703.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B11073711.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11073734.png)
![Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-](/img/structure/B11073741.png)
![3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-](/img/structure/B11073749.png)

![N-(phenylcarbamoyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073757.png)
![1-[3-(Phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11073761.png)
![ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11073764.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-[4-(morpholinosulfonyl)phenyl]thiourea](/img/structure/B11073767.png)
